1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea
Description
Properties
IUPAC Name |
1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-28-19-8-2-15(3-9-19)10-11-23-21(27)24-13-16-12-20(26)25(14-16)18-6-4-17(22)5-7-18/h2-9,16H,10-14H2,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDQAXWKWXOOSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. The chlorophenyl group is introduced through a substitution reaction, while the methoxyphenethyl group is added via a nucleophilic substitution reaction. The final step involves the formation of the urea linkage under controlled conditions, often using reagents like isocyanates or carbamates.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, optimizing reaction temperatures and pressures, and employing continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea
- 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)thiourea
- 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)carbamate
Uniqueness
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Biological Activity
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyrrolidinone ring, a chlorophenyl group, and a methoxyphenethyl urea moiety. Its unique arrangement of functional groups suggests diverse reactivity and potential therapeutic applications.
- Molecular Formula : C19H20ClN3O3
- Molecular Weight : 400.83 g/mol
- IUPAC Name : 1-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate their activity, leading to various therapeutic effects. The presence of the chlorophenyl group enhances hydrophobic interactions with biological targets, while the urea moiety allows for hydrogen bonding, which may be crucial for binding affinity and specificity.
Biological Activities
Research indicates that 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis.
- Antimicrobial Properties : It has shown potential against various bacterial strains, indicating its utility in treating infections.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications for diseases like diabetes and obesity.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Cell Proliferation Assays : In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in significant inhibition of cell growth in cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values were determined to be in the low micromolar range.
- Antibacterial Testing : The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent.
- Enzyme Activity Studies : Enzyme assays revealed that 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea effectively inhibited the activity of certain kinases involved in cancer signaling pathways.
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-methylurea | Chlorophenyl group, simpler urea | Limited anticancer activity |
| 1-(4-Methoxyphenyl)-3-methylurea | Methoxy group instead of chlorophenyl | Moderate enzyme inhibition |
| 1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl urea | Additional pyrrolidine ring | Enhanced cytotoxicity against cancer cells |
Q & A
Q. What are the recommended synthetic routes for 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea, and how can reaction conditions be optimized?
A multi-step synthesis is typically employed, involving:
- Pyrrolidinone core formation : Cyclization of 4-chlorophenyl-substituted precursors with ketone or ester groups under acidic or basic conditions .
- Urea linkage : Coupling of the pyrrolidinone intermediate with 4-methoxyphenethyl isocyanate via nucleophilic addition-elimination. Catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) in acetonitrile at reflux (~65°C) improve yields .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Key optimization parameters : Temperature control during cyclization (70–80°C), stoichiometric ratios (1:1.2 for urea coupling), and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm; pyrrolidinone carbonyl at ~170 ppm) .
- IR spectroscopy : Urea C=O stretching (~1640–1680 cm⁻¹) and pyrrolidinone C=O (~1700 cm⁻¹) .
- X-ray crystallography : Resolves stereochemistry of the pyrrolidinone ring and urea linkage (e.g., torsion angles between aromatic rings) .
- HRMS : Validates molecular weight (e.g., calculated [M+H]+ for C21H23ClN3O3: 408.1345) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, in kinase inhibition studies, use recombinant enzymes (e.g., PDB ligand GP6 in ) under controlled ATP concentrations .
- Solubility limitations : Pre-dissolve in DMSO (<0.1% final concentration) and validate stability via HPLC .
- Metabolic interference : Conduct hepatocyte microsomal stability assays to rule out rapid degradation .
Recommendation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Molecular docking : Use GP6 (PDB ID in ) as a template for urea-containing ligands. Focus on hydrogen bonding with conserved residues (e.g., Asp/Lys in kinase active sites) .
- MD simulations : Assess stability of the pyrrolidinone ring in aqueous environments (parameterize using OPLS-AA force field) .
- QSAR modeling : Correlate substituent effects (e.g., 4-methoxyphenethyl lipophilicity) with activity using descriptors like logP (calculated ~1.7 via ) .
Q. How should researchers design experiments to elucidate the compound’s metabolic pathways?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Look for hydroxylation at the pyrrolidinone ring or O-demethylation of the 4-methoxyphenyl group .
- Isotope labeling : Synthesize a deuterated analog (e.g., CD3 for methoxy group) to track metabolic sites .
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Co-crystallization : Add co-solvents (e.g., PEG 400) or fragment ligands to stabilize crystal packing .
- Temperature gradients : Slow cooling from 40°C to 4°C in ethyl acetate/hexane mixtures .
- Polymorph screening : Test solvents with varying polarities (e.g., acetonitrile vs. dichloromethane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
